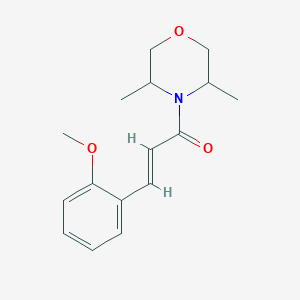
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound with potential applications in scientific research. DMMP is a derivative of chalcone, a class of organic compounds that have been extensively studied for their pharmacological properties. In recent years, DMMP has gained attention as a potential tool for studying various biological processes due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. It is believed to act through multiple pathways, including inhibition of enzymes and disruption of cellular membranes. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has antibacterial and antifungal activity against a variety of microorganisms. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can cause changes in blood pressure and heart rate in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its versatility. It can be used in a variety of scientific research fields, including microbiology, biochemistry, and pharmacology. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is also relatively easy to synthesize and purify, making it a cost-effective tool for research. One limitation of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its potential toxicity. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have cytotoxic effects on certain cell lines, and its use in vivo may require careful consideration of dosage and administration.
Zukünftige Richtungen
There are several potential future directions for research involving (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one. One area of interest is the development of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one derivatives with improved pharmacological properties. Another potential direction is the use of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one as a tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one could be used as a fluorescent probe for imaging biological systems, with the potential for applications in diagnostics and drug discovery. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in scientific research.
Synthesemethoden
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylmorpholine and 2-methoxybenzaldehyde to form the corresponding chalcone intermediate. The chalcone is then treated with a base and a mild reducing agent to yield (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has potential applications in various scientific research fields. It has been studied for its antibacterial, antifungal, and anticancer properties. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been used as a fluorescent probe for imaging biological systems.
Eigenschaften
Produktname |
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
(E)-1-(3,5-dimethylmorpholin-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO3/c1-12-10-20-11-13(2)17(12)16(18)9-8-14-6-4-5-7-15(14)19-3/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
InChI-Schlüssel |
FAVAYMLBRUEXHB-CMDGGOBGSA-N |
Isomerische SMILES |
CC1COCC(N1C(=O)/C=C/C2=CC=CC=C2OC)C |
SMILES |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
Kanonische SMILES |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)

![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)


![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)
